2-Iodo-2-methylpropionitrile solubility in common organic solvents
2-Iodo-2-methylpropionitrile solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Iodo-2-methylpropionitrile in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
2-Iodo-2-methylpropionitrile is a specialized organoiodine compound recognized for its role as an initiator in controlled radical polymerization techniques.[1] Its molecular architecture, featuring a quaternary carbon center bonded to an iodine atom, a nitrile functional group, and two methyl groups, dictates its physical and chemical behavior, including its solubility.[1] This guide provides a comprehensive overview of the solubility of 2-iodo-2-methylpropionitrile in common organic solvents, offering predictive insights based on its molecular structure and a detailed protocol for empirical solubility determination. This document is intended for researchers, chemists, and professionals in drug development and polymer science who require a thorough understanding of this compound's solution behavior for experimental design and process optimization.
Molecular Characteristics of 2-Iodo-2-methylpropionitrile
A fundamental understanding of the molecular properties of 2-iodo-2-methylpropionitrile is crucial for predicting its solubility. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆IN | [1][2][3] |
| Molecular Weight | 195.00 g/mol | [1][2][3] |
| Appearance | Light yellow to brown clear liquid | [2][4] |
| Boiling Point | 62 °C at 15 mmHg | [2][4] |
| Structure and Polarity | The molecule possesses a nitrile group (-C≡N) and a carbon-iodine (C-I) bond, which introduce a significant dipole moment. The opposing electronic effects of the electronegative nitrogen and the large, polarizable iodine atom influence intermolecular interactions.[1] |
The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 2-iodo-2-methylpropionitrile, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor.
Predicted Solubility in Common Organic Solvents
Based on the molecular characteristics of 2-iodo-2-methylpropionitrile and the principles of solubility, we can predict its solubility in a range of common organic solvents. Generally, as an alkyl halide, it is expected to be soluble in most organic solvents.[5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Solvents | Toluene, Hexane | High | The synthesis of 2-iodo-2-methylpropionitrile is often conducted in toluene, where it remains dissolved, indicating good solubility.[1] The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High | These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between these solvents and 2-iodo-2-methylpropionitrile are favorable. A procedure for polymerization involving 2-iodo-2-methylpropionitrile uses THF and DMF for dilution, suggesting good solubility. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | While these solvents are capable of hydrogen bonding, they also exhibit dipole-dipole and dispersion forces that can interact favorably with 2-iodo-2-methylpropionitrile. The alkyl portion of the alcohols will interact well with the methyl groups of the solute. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of halogen atoms in both the solute and the solvent leads to similar intermolecular forces, primarily London dispersion and dipole-dipole interactions, promoting solubility. |
| Water | - | Low to Insoluble | Alkyl halides generally exhibit poor solubility in water.[5][6][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces between 2-iodo-2-methylpropionitrile and water.[5] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-iodo-2-methylpropionitrile in a given organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of 2-iodo-2-methylpropionitrile in a selected organic solvent at a controlled temperature.
Materials:
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2-Iodo-2-methylpropionitrile
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Selected organic solvent(s) of high purity
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Vials with screw caps
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Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
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Analytical balance
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Micropipettes
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Syringe filters (0.22 µm, compatible with the solvent)
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Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Methodology:
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Preparation of Saturated Solutions:
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Add an excess amount of 2-iodo-2-methylpropionitrile to a known volume of the selected solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.
-
Place the vial in a constant temperature bath set to the desired temperature.
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Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
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After equilibration, allow the mixture to settle for a sufficient time for the undissolved solute to sediment.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing any undissolved solute, it is advisable to use a syringe filter.
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of 2-iodo-2-methylpropionitrile.
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Prepare a calibration curve using standard solutions of 2-iodo-2-methylpropionitrile of known concentrations.
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-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
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Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Safety and Handling
2-Iodo-2-methylpropionitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][8] It also causes skin and serious eye irritation.[2][3] It is a combustible liquid.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is also noted to be sensitive to light, air, and heat, and should be stored under an inert gas at temperatures below 0°C.[2]
References
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Ataman Kimya. (n.d.). 2,2-AZOBISISOBUTYRONITRILE. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Starshinechemical. (n.d.). 2-Iodo-2-methylpropionitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Iodo-2-methylpropionitrile. PubChem. Retrieved from [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved from [Link]
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LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Allen. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link]
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Reddit. (2024). alkyl halides solubility. r/OrganicChemistry. Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
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